Linoleyl-1-glyceryl ether

Lipid metabolism Enzymatic stability Non-hydrolyzable probes

Linoleyl-1-glyceryl ether (CAS 10431-08-0) is an alkyl glyceryl ether characterized by an sn-1 ether linkage between a linoleyl (C18:2) alkyl chain and a glycerol backbone. Its molecular formula is C21H40O3 with a molecular weight of 340.5 g/mol.

Molecular Formula C21H40O3
Molecular Weight 340.5 g/mol
CAS No. 10431-08-0
Cat. No. B15191352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinoleyl-1-glyceryl ether
CAS10431-08-0
Molecular FormulaC21H40O3
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCCOCC(CO)O
InChIInChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h6-7,9-10,21-23H,2-5,8,11-20H2,1H3/b7-6-,10-9-
InChIKeyLJWCDOKHVAQUBC-HZJYTTRNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Linoleyl-1-glyceryl ether (CAS 10431-08-0) Procurement Guide: Core Identity and Non-Substitutable Features


Linoleyl-1-glyceryl ether (CAS 10431-08-0) is an alkyl glyceryl ether characterized by an sn-1 ether linkage between a linoleyl (C18:2) alkyl chain and a glycerol backbone . Its molecular formula is C21H40O3 with a molecular weight of 340.5 g/mol . Unlike its ester-linked analog 1-linoleoyl glycerol (1-monolinolein), the ether bond confers intrinsic resistance to enzymatic hydrolysis by lipases and esterases, establishing it as a non-hydrolyzable lipid probe and a metabolically stable scaffold for specialized research applications .

Why Linoleyl-1-glyceryl ether (CAS 10431-08-0) Cannot Be Replaced by Ester Analogs or Saturated Ethers


Generic substitution fails at the fundamental chemical and biological level. The ether bond at the sn-1 position renders linoleyl-1-glyceryl ether resistant to enzymatic hydrolysis, unlike ester-linked analogs such as 1-linoleoyl glycerol, which are rapidly cleaved by ubiquitous lipases and esterases in biological systems . Furthermore, the presence of two cis double bonds in the linoleyl chain (9Z,12Z) confers distinct membrane-perturbing properties and enzyme interaction profiles not shared by saturated ether analogs like stearyl-1-glyceryl ether or monounsaturated variants like oleyl-1-glyceryl ether . The specific stereoelectronic properties of the linoleyl ether moiety dictate differential inhibitory potency against lipid hydrolases and unique membrane fluidity modulation that cannot be achieved with in-class substitutions [1].

Quantitative Differentiation Evidence for Linoleyl-1-glyceryl ether (CAS 10431-08-0) Versus Closest Analogs


Enzymatic Hydrolysis Resistance: Ether vs. Ester Linkage Stability Comparison

Linoleyl-1-glyceryl ether contains an ether bond at the sn-1 position (C-O-C linkage), whereas 1-linoleoyl glycerol contains an ester bond (C-O-C=O linkage). The ether linkage confers complete resistance to hydrolysis by lipases and esterases that rapidly cleave ester bonds in biological matrices . This differential stability is a class-level characteristic of alkyl glyceryl ethers versus acylglycerols .

Lipid metabolism Enzymatic stability Non-hydrolyzable probes

Comparative Inhibitory Potency: Linoleyl Ether vs. Oleyl Ether in Lipid Hydrolase Inhibition

In a study examining ether analogs of cholesteryl esters and acylglycerides as inhibitors of rat liver lipid hydrolase activities, cholesteryl ether analogs displayed a clear structure-activity relationship. The linoleyl ether analog exhibited the highest relative inhibitory potency among the series tested [1]. The rank order of potency was: linoleyl > oleyl = palmitoyl > n-butyl = n-propyl > ethyl = methyl [2].

Lipid hydrolase inhibition Retinyl palmitate hydrolase Enzyme pharmacology

Membrane Interaction Profile: Linoleyl Ether vs. Saturated Ether Analogs

The presence of two cis double bonds (9Z,12Z) in the linoleyl chain of linoleyl-1-glyceryl ether introduces conformational kinks that disrupt lipid packing in biological membranes, increasing membrane fluidity and permeability . This contrasts with saturated ether analogs such as stearyl-1-glyceryl ether, which lack double bonds and exhibit greater hydrophobicity with different membrane partitioning behavior .

Membrane biophysics Lipid bilayer perturbation Drug delivery

Metabolic Fate and In Vivo Persistence: Ether Tracers vs. Ester Tracers

Ether-linked lipids serve as non-hydrolyzable tracers in metabolic studies due to their resistance to enzymatic degradation. Radiolabeled cholesteryl linoleyl ether has been demonstrated to function as a non-degradable analog of atheroma lipids that is readily taken up by macrophages [1]. In vivo, approximately 20% of injected radiolabel from trioleyl glyceryl ether and cholesteryl linoleyl ether remained recoverable from peritoneal macrophages up to 2 weeks post-injection in mice [2]. In contrast, ester-based lipid tracers undergo rapid hydrolysis and redistribution in systems with active cholesteryl ester transfer activity, making ethers the preferred choice for long-term tracking applications [3].

Lipoprotein metabolism Macrophage labeling Non-degradable tracers

Recommended Research and Industrial Applications for Linoleyl-1-glyceryl ether (CAS 10431-08-0) Based on Verified Differentiation Evidence


Non-Hydrolyzable Lipid Tracer for Long-Term In Vivo Macrophage and Lipoprotein Tracking

Leveraging the ether bond's complete resistance to enzymatic hydrolysis, linoleyl-1-glyceryl ether and its cholesteryl ether derivatives serve as non-degradable tracers in studies of atheroma lipid uptake, macrophage phagocytic activity, and lipoprotein metabolism [1]. This application is supported by evidence showing sustained radiolabel recovery (~20% at 2 weeks post-injection) from peritoneal macrophages in mouse models , a persistence unattainable with ester-based lipid tracers that undergo rapid hydrolysis and inter-lipoprotein transfer [2].

Lipid Hydrolase Inhibition Studies Requiring Maximal Potency

For experimental protocols investigating retinyl palmitate hydrolase, cholesteryl ester hydrolase, or triacylglycerol hydrolase activities, the linoleyl ether moiety provides the highest relative inhibitory potency among the tested ether series (linoleyl > oleyl = palmitoyl > n-butyl = n-propyl > ethyl = methyl) [1]. This rank-order potency advantage, quantified at 48-86% inhibition of retinyl palmitate hydrolase at 1 μM cholesteryl ether concentrations, makes the linoleyl variant the optimal choice when maximal enzyme inhibition at low working concentrations is required .

Membrane Permeability Enhancement and Lipid Bilayer Fluidization Studies

The two cis double bonds (9Z,12Z) in the linoleyl chain of linoleyl-1-glyceryl ether introduce conformational kinks that disrupt ordered lipid packing in biological membranes, increasing membrane fluidity and permeability [1]. This property distinguishes it from saturated ether analogs like stearyl-1-glyceryl ether and positions it as a valuable tool for drug delivery research, formulation development requiring membrane permeation enhancement, and fundamental studies of lipid bilayer biophysics where controlled membrane perturbation is desired .

Metabolically Stable Scaffold for Ether Lipid Probe Development

The ether linkage at the sn-1 position provides a metabolically stable platform for constructing functionalized lipid probes, fluorescent tracers, or radiolabeled derivatives where compound integrity throughout the experimental timeline is paramount [1]. Unlike ester-based analogs that undergo rapid hydrolysis in biological matrices containing lipases and esterases, the ether scaffold ensures that the observed biological readout reflects the intact molecule rather than its degradation products, a critical consideration for reliable quantitative analysis in lipid biochemistry and pharmacology .

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